2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid is a complex organic compound characterized by its unique structural features and potential applications in various scientific fields. This compound consists of a butanoic acid backbone with specific functional groups that contribute to its chemical properties and biological activities. The compound has gained attention for its potential therapeutic applications, particularly in medicinal chemistry.
This compound falls under the category of amino acids and derivatives, specifically classified as an amino acid derivative due to its structural components, which include an amino group, a carboxylic acid group, and a ketone functionality. It is also related to compounds used in pharmaceuticals, particularly those targeting specific biological pathways.
The synthesis of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid typically involves several steps:
The synthesis may require specific conditions such as temperature control, inert atmospheres (e.g., argon), and careful monitoring of reaction times to optimize yields. The use of protecting groups for sensitive functional groups during synthesis is also common.
The molecular structure of 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid can be represented as follows:
The compound's structure can be visualized using molecular modeling software or through crystallography data when available. Its three-dimensional conformation plays a critical role in its biological activity.
The compound can participate in various chemical reactions typical for amino acids and derivatives:
Reactions involving this compound are typically carried out under controlled pH conditions to prevent unwanted side reactions. Solvents such as dimethyl sulfoxide or acetonitrile are commonly used to facilitate reactions.
The mechanism of action for 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid largely depends on its interactions with biological targets:
Research studies have indicated that similar compounds exhibit varied biological activities, including anti-inflammatory and analgesic effects, suggesting potential therapeutic roles for this compound .
2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid has potential applications in:
Research continues to explore its full potential in these areas, highlighting the importance of understanding its chemical behavior and biological interactions .
Heterocyclic amino acid derivatives represent a cornerstone of modern medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. These compounds integrate the bioisosteric advantages of heterocycles with the metabolic stability and conformational flexibility of amino acid backbones. The indole-to-indazole conversion via carbon-to-nitrogen atom swapping, as pioneered by Studer and colleagues, exemplifies innovations enabling precise modifications to privileged heteroaromatic scaffolds. This skeletal editing technique allows direct transformation of bioactive cores into novel derivatives with retained or enhanced pharmacological profiles, as demonstrated in the synthesis of indazoles and benzimidazoles from indoles [1]. Such methodologies are particularly valuable for refining drug candidates targeting kinases and G-protein-coupled receptors, where subtle structural changes significantly impact selectivity and potency [4].
The therapeutic relevance of these derivatives is evidenced by their prominence in oncology and infectious disease therapeutics. For instance, N-heterocyclic-based AKT inhibitors such as JL16 and JL18 exhibit low nanomolar inhibitory activity (IC~50~ = 7.1–8.8 nM) against prostate cancer models by exploiting hydrogen-bonding interactions with kinase hinge regions. Their design leverages the indazole core—a nitrogen-enriched heterocycle derived from indole editing—to achieve 3-fold greater potency than early-generation inhibitors like GSK690693 [4]. This underscores the strategic role of heterocyclic amino acids in overcoming limitations of existing therapies through targeted structural diversification.
Table 1: Bioactive Heterocyclic Amino Acid Derivatives in Clinical Use or Development
Core Structure | Biological Target | Key Therapeutic Area | Pharmacological Advantage |
---|---|---|---|
Indazole | AKT kinase | Prostate cancer | 5-fold ↑ cellular potency vs. prior inhibitors |
Benzimidazole | DNA repair enzymes | Oncology | Enhanced kinase selectivity profile |
Benzoxazole | Antimicrobial targets | Infectious diseases | Improved metabolic stability |
The β-ketoamide moiety—exemplified by 4-oxo-4-(p-tolylamino)butanoic acid derivatives—confers unique physicochemical and pharmacological properties critical for drug-receptor interactions. This scaffold features a ketone-carbonyl adjacent to an amide bond, creating an extended conjugated system that supports planar molecular conformations ideal for engaging flat protein-binding sites. The aryl-substituted butanoic acid component further enhances target affinity through hydrophobic contacts with enzyme subpockets, as observed in kinase inhibitors where the p-tolyl group occupies hydrophobic regions near the adenosine triphosphate binding site [4]. PubChem data for 4-oxo-4-(p-tolylamino)butanoic acid (CID 675566, C~11~H~13~NO~3~) confirms this motif’s prevalence, with structural analyses revealing rotational flexibility that enables adaptation to diverse target topographies [3].
These scaffolds facilitate bifunctional molecular design by permitting simultaneous modification at the keto oxygen (enolization), amide nitrogen (alkylation), and carboxylic acid (esterification/amide formation) sites. The compound 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid illustrates this versatility: its isopropoxypropylamino side chain introduces steric bulk and ether oxygen atoms that enhance solubility and membrane permeability. Such derivatives align with Lipinski’s guidelines for druglikeness, as the aryl butanoic acid core maintains moderate molecular weight (~350 Da) while the flexible isopropoxypropyl tail balances hydrophobicity [9]. Synthetic routes to analogous structures often involve protecting-group strategies, evidenced by AK Scientific’s (R)-2-amino-4-oxo-4-(tritylamino)butanoic acid hydrate (CAS 1998701-21-5), where the trityl group shields the amine during coupling reactions [8].
Table 2: Functional Advantages of β-Ketoamide Derivatives in Drug Design
Structural Feature | Molecular Impact | Biological Consequence |
---|---|---|
β-Ketoamide unit | Conformational rigidity & H-bond acceptor capacity | Tight binding to catalytic sites of kinases |
p-Tolyl substitution | Hydrophobic π-system formation | Enhanced affinity for aromatic-rich enzyme pockets |
Butanoic acid terminus | pH-dependent ionization & metal chelation | Improved tissue distribution and solubility |
The p-tolylamino motif has transitioned from traditional dye chemistry to a fundamental pharmacophore in targeted therapeutics. Initially employed in sulfonamide antibiotics, its resurgence coincided with kinase inhibitor development in the 2000s, where the para-methyl group proved optimal for balancing hydrophobic contact and metabolic stability. Contemporary applications include AKT inhibitors like capivasertib, where the p-tolylamino component positions the methyl group for van der Waals interactions with a leucine residue in the kinase hydrophobic pocket [4]. This design principle directly informs the use of p-tolylamino in 2-((3-Isopropoxypropyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid, leveraging historical evidence that para-alkyl anilines resist cytochrome P450 oxidation better than unsubstituted analogs.
Simultaneously, alkoxyalkyl chains such as the isopropoxypropyl group have evolved as solutions to bioavailability challenges. Early antiviral agents incorporated isopropoxy motifs to mimic phospholipid headgroups, enhancing cell membrane penetration. The isopropoxypropyl variant—featuring a tri-carbon spacer—emerged as a superior alternative due to its protease stability and optimal logP (~2.5). In the subject compound, this moiety likely functions as a solubility-modifying unit while potentially engaging in ether-oxygen hydrogen bonding with targets, a phenomenon documented in G-quadruplex DNA binders [6]. Fragment-based drug discovery platforms now routinely screen such motifs against "undruggable" targets, as their conformational flexibility facilitates induced-fit binding [7] [9].
Figure 1: Timeline of Key Innovations Involving Target Motifs
1990–2000: - *p*-Tolylamino in sulfonylurea hypoglycemics → Optimized for kinase inhibition (2005) - Isopropoxyethyl in nucleoside analogs → Evolved to isopropoxypropyl for enhanced half-life (2010) 2015–Present: - Combined *p*-tolylamino/isopropoxypropyl in experimental AKT degraders → Rational incorporation into butanoic acid scaffolds (2020s)
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1